molecular formula C22H28N2O4S B3467531 N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

Cat. No. B3467531
M. Wt: 416.5 g/mol
InChI Key: IJXJQFYBRLBEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide, also known as AZD-3965, is a small molecule inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that plays a crucial role in the transport of lactate and other monocarboxylates across the cell membrane. AZD-3965 has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide works by inhibiting the transport of lactate and other monocarboxylates across the cell membrane. This leads to a decrease in the production of ATP, which is required for cell growth and proliferation. In cancer cells, which have a high demand for energy, this can lead to reduced tumor growth and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can lead to a decrease in lactate production, an increase in glucose uptake, and a decrease in ATP production. Additionally, this compound has been shown to increase the sensitivity of cancer cells to chemotherapy.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide is that it is a selective inhibitor of MCT1, which means that it does not affect other transporters or metabolic pathways. This makes it a useful tool for studying the role of MCT1 in cancer cells. However, one of the limitations of this compound is that it is not effective in all types of cancer cells. Additionally, the complex synthesis method and high cost of this compound can make it difficult to use in some lab experiments.

Future Directions

There are a number of future directions for research on N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide. One area of interest is the potential use of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, there is ongoing research to identify biomarkers that can predict which patients are most likely to benefit from this compound treatment. Finally, there is interest in developing new inhibitors of MCT1 that are more effective and have fewer side effects than this compound.

Scientific Research Applications

N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide has been extensively studied for its potential use in cancer treatment. Studies have shown that MCT1 is overexpressed in many types of cancer cells, and that inhibition of MCT1 can lead to reduced tumor growth and increased sensitivity to chemotherapy. This compound has been shown to be effective in preclinical models of cancer, and is currently being evaluated in clinical trials.

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-18-7-13-21(14-8-18)29(26,27)24(19-9-11-20(28-2)12-10-19)17-22(25)23-15-5-3-4-6-16-23/h7-14H,3-6,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXJQFYBRLBEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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